4-Mercaptomethyl Dipicolinic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

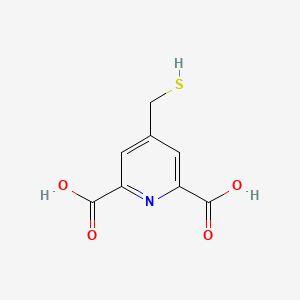

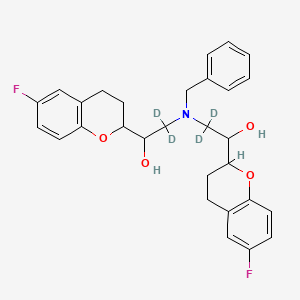

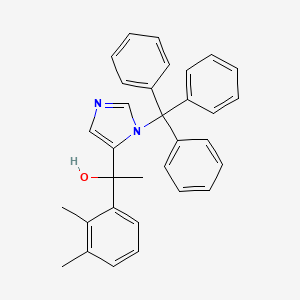

4-Mercaptomethyl Dipicolinic Acid is a polymerized, bifunctional molecule . It is used as a luminescent probe to study the structure and dynamics of proteins . It has a molecular formula of C8 H7 N O4 S and a molecular weight of 213.21 .

Chemical Reactions Analysis

4-Mercaptomethyl Dipicolinic Acid has been used to generate a site-specific lanthanide binding site by attaching it via a disulfide bond to proteins . This has been used to measure pseudocontact shifts (PCS) and magnetically induced residual dipolar couplings (RDC) .Aplicaciones Científicas De Investigación

Paramagnetic NMR Spectroscopy and Protein Labeling : 4-Mercaptomethyl Dipicolinic Acid is used for site-specific labeling of proteins with paramagnetic lanthanide ions, aiding in NMR spectroscopy. This application facilitates the study of protein structures and interactions (Su et al., 2008).

Insecticidal Toxin : Extracted from Paecilomyces fumosoroseus, Dipicolinic Acid shows potential as a bioinsecticide against whitefly nymphs. This discovery is significant for integrated pest management programs (Asaff et al., 2005).

Optical Lanthanide Probes : Dipicolinic Acid derivatives are effective antennae for luminescent probes containing lanthanides like Europium and Terbium. These probes are applicable in luminescence studies under various excitations (Chamas et al., 2010).

Pyridine-2,6-Dicarboxylic Acid Polymorphism : Research on anhydrous pyridine-2,6-dicarboxylic acid explores its polymorphic forms and solid-state architectures, which can impact pharmaceutical and material science applications (Grossel et al., 2006).

Metallo-Beta-Lactamase Detection : Dipicolinic Acid is evaluated for detecting metallo-beta-lactamase-producing Pseudomonas aeruginosa, a critical concern in antibiotic resistance studies (Kimura et al., 2005).

Bacterial Spore Detection : The unique presence of Dipicolinic Acid in bacterial spores like Bacillus and Clostridium is leveraged for detecting these organisms, using techniques like Tb3+ luminescence (Cable et al., 2007).

Gluconeogenesis Inhibition : 3-Mercaptopicolinic Acid, a derivative, acts as an inhibitor of gluconeogenesis, with potential applications in diabetes research and metabolic studies (Ditullio et al., 1974).

Radiogenic Strontium Isotopes Analysis : Dipicolinic Acid is utilized in estimating endospore numbers in sediment samples, facilitating the analysis of stable and radiogenic strontium isotopes (Fietzke et al., 2007).

Label-Free Nanopore Back Titration : A novel label-free nanopore back titration method for detecting Dipicolinic Acid, a marker for bacterial spores, demonstrates applications in medical, biological, and environmental detection (Han et al., 2015).

Europium and Americium Dipicolinate Complexes : Studies on dipicolinic acid complexes with trivalent lanthanides and actinides, like Europium and Americium, are relevant for nuclear chemistry and separations technology (Heathman & Nash, 2012).

Propiedades

IUPAC Name |

4-(sulfanylmethyl)pyridine-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-7(11)5-1-4(3-14)2-6(9-5)8(12)13/h1-2,14H,3H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVZILXOOFJPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857963 |

Source

|

| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |

CAS RN |

1040401-18-0 |

Source

|

| Record name | 4-(Mercaptomethyl)-2,6-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040401-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)